Glyceryl diacetate 1-linolenate

Description

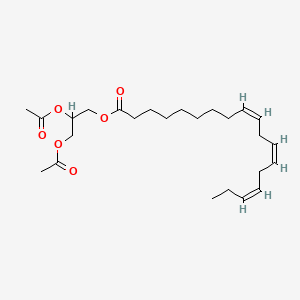

Glyceryl diacetate 1-linolenate (PubChem CID: 539925) is a glyceride derivative featuring a glycerol backbone with two acetyl groups and one linolenic acid moiety esterified at the 1-position. This compound has been identified in Nigella sativa L. seed extracts, where it constitutes approximately 10.54% of the ethanolic extract and exhibits a retention time of 33.703 minutes during chromatographic analysis .

Properties

CAS No. |

55320-02-0 |

|---|---|

Molecular Formula |

C25H40O6 |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

2,3-diacetyloxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C25H40O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h5-6,8-9,11-12,24H,4,7,10,13-21H2,1-3H3/b6-5-,9-8-,12-11- |

InChI Key |

JQOMERQMQGDKLK-AGRJPVHOSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Glyceryl Diacetate

Esterification of Glycerol with Acetic Acid

The primary step in preparing glyceryl diacetate involves the esterification of glycerol with acetic acid. This process replaces two hydroxyl groups of glycerol with acetyl groups, yielding glyceryl diacetate (1,2-diacetoxypropane). The reaction is typically catalyzed by solid acid catalysts such as cation exchange resins to improve yield and purity.

Key Reaction Parameters:

- Raw Materials: Glycerol and acetic acid

- Catalysts: Cation exchange resins such as Amberlyst-15, Nafion511, Amberlite IR-120, EX 146H, D61, and D72

- Water-Carrying Agents: Mixtures of solvents like cyclohexane and isopropyl acetate to facilitate water removal and drive equilibrium towards ester formation

- Reaction Conditions: Temperature ranges from 60°C to 100°C, reaction times between 8 to 12 hours, and mild vacuum or normal pressure distillation to remove excess acetic acid and water

Catalyst Optimization:

A mixture of Amberlyst-15 and Nafion511 in a mass ratio of 1:2 to 1:3 has been shown to enhance conversion rates and product purity significantly. Particle sizes of catalysts are controlled between approximately 1.1 mm and 1.4 mm for optimal catalytic activity.

Acetylation Using Acetic Anhydride or Acetyl Chloride

An alternative method involves acetylation of glycerol with acetic anhydride or acetyl chloride, which are more reactive acetylating agents than acetic acid. This method typically proceeds faster and can yield glyceryl diacetate with high selectivity.

- Reaction: Glycerol reacts with acetic anhydride or acetyl chloride, substituting two hydroxyl groups with acetyl groups.

- Advantages: Higher reaction rates, potentially milder conditions

- Considerations: Requires handling of more reactive and sometimes hazardous reagents

Detailed Preparation Examples and Data

The following table summarizes typical preparation examples from a patent disclosure illustrating the esterification method using glycerol and acetic acid with mixed cation exchange resin catalysts and water-carrying agents:

| Example | Glycerol (g/mol) | Acetic Acid (g/mol) | Catalyst (g) | Catalyst Ratio (Amberlyst-15 : Nafion511) | Catalyst Particle Size (mm) | Water-Carrying Agent (Volume Ratio) | Reaction Temp (°C) | Reaction Time (h) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 46.045 (0.5 mol) | 60.5 (1 mol) | 0.0921 | 1 : 2 | Amberlyst-15: 1.1, Nafion511: 1.2 | Cyclohexane : Isopropyl acetate (5:1) | 80 | 10 | Distillation to remove excess acid |

| 2 | 46.045 (0.5 mol) | 64.463 (1.4 mol) | 0.23 | 1 : 3 | Amberlyst-15: 1.2, Nafion511: 1.4 | Cyclohexane : Isopropyl acetate (10:1) | 95 | 12 | Higher acid ratio, longer time |

| 3 | 46.045 (0.5 mol) | 57.556 (1.25 mol) | 0.184 | 1 : 3 | Amberlyst-15: 1.2, Nafion511: 1.4 | Cyclohexane : Isopropyl acetate (10:1) | 90 | 12 | Balanced conditions |

| 4 | 46.045 (0.5 mol) | 57.556 (1.25 mol) | 0.184 | Amberlyst-15 only | Amberlyst-15: 1.2 | Cyclohexane only | 95 | 10 | Single catalyst system |

| 5 | 46.045 (0.5 mol) | 57.556 (1.25 mol) | 0.184 | Amberlyst-15 only | Amberlyst-15: 1.2 | Cyclohexane only | 90 | 12 | Extended reaction time |

Extension to Glyceryl Diacetate 1-Linolenate Synthesis

While the above methods focus on glyceryl diacetate, the preparation of this compound involves an additional esterification step where linolenic acid (a polyunsaturated fatty acid) is esterified with the remaining free hydroxyl group of glyceryl diacetate.

Typical Approach:

- Step 1: Prepare glyceryl diacetate via esterification of glycerol and acetic acid as described.

- Step 2: React glyceryl diacetate with linolenic acid under esterification conditions, often using acid catalysts or enzymatic catalysis.

- Catalysts: Acid catalysts like sulfuric acid, or lipase enzymes for regioselective esterification.

- Conditions: Mild heating (50–90°C), removal of water to drive equilibrium, and controlled molar ratios to favor monoester formation at the 1-position.

This two-step process ensures selective formation of this compound with high purity.

Summary of Key Research Findings and Industrial Insights

- Catalyst Selection: Mixed cation exchange resins (Amberlyst-15 and Nafion511) improve yield and purity compared to single catalyst systems.

- Water-Carrying Agents: Use of solvent mixtures such as cyclohexane and isopropyl acetate effectively removes water formed during esterification, shifting equilibrium towards product formation.

- Reaction Conditions: Optimizing temperature (80–95°C), reaction time (10–12 hours), and molar ratios of glycerol to acetic acid (1:1 to 1:1.4) enhances conversion.

- Purification: Post-reaction distillation under normal and reduced pressure removes excess acetic acid and isolates high-purity glyceryl diacetate.

- Acetylation Alternatives: Use of acetic anhydride or acetyl chloride offers faster acetylation but requires careful handling.

- Extension to Linolenate: Subsequent esterification with linolenic acid under acid or enzymatic catalysis yields this compound.

Chemical Reactions Analysis

Types of Reactions

Glyceryl diacetate 1-linolenate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form peroxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of hydroperoxides and epoxides.

Reduction: Formation of glyceryl monoacetate and linolenic alcohol.

Substitution: Formation of glyceryl derivatives with various functional groups.

Scientific Research Applications

Glyceryl diacetate 1-linolenate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential effects on cellular processes and as a component in lipid-based formulations.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of bio-additives, cosmetics, and food products.

Mechanism of Action

The mechanism of action of glyceryl diacetate 1-linolenate involves its interaction with cellular membranes and enzymes. The compound can be hydrolyzed to release linolenic acid, which is a precursor for the synthesis of bioactive lipids such as prostaglandins and leukotrienes. These bioactive lipids play crucial roles in inflammation and immune responses .

Comparison with Similar Compounds

Structural Analogues in Glyceride Formulations

Glyceryl diacetate 1-linolenate belongs to a broader class of glycerides with varying acyl substituents. Key structural analogues include:

Key Differences :

- Fatty Acid Saturation: Linolenate (C18:3) confers higher unsaturation compared to stearate (C18:0) in glyceryl stearate diacetate, influencing oxidative stability and biological activity .

- Functional Groups: Unlike glyceryl stearate lactate (which contains a lactate group), this compound uses acetyl groups, altering solubility and emulsifying properties .

Physicochemical Properties

Notes: The polyunsaturated linolenate chain in this compound increases susceptibility to oxidation compared to saturated analogues, necessitating stabilizers in formulations .

Biological Activity

Glyceryl diacetate 1-linolenate is a diester compound derived from glycerol and linolenic acid. This compound has garnered attention due to its unique biological properties and potential applications in various fields, including pharmaceuticals, cosmetics, and food science. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C25H40O6

- Molecular Weight : Approximately 436.58 g/mol

- Appearance : Colorless, viscous liquid

This compound is characterized by its emulsifying properties, which enhance the stability of oil-water mixtures, making it suitable for diverse applications in formulations requiring such characteristics.

Synthesis

The synthesis of this compound typically involves the esterification of glycerol with linolenic acid in the presence of acetic anhydride or acetic acid. The general steps are as follows:

- Preparation of Reactants : Glycerol and linolenic acid are measured and combined.

- Esterification Reaction : Acetic anhydride or acetic acid is added to facilitate the reaction.

- Purification : The resulting product is purified to remove unreacted materials and by-products.

Biological Activity

This compound exhibits several notable biological activities attributed primarily to its linolenic acid component. These activities include:

- Antioxidant Properties : Linolenic acid is known for its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation through modulation of inflammatory pathways.

- Enhancement of Drug Delivery : Its emulsifying properties improve the solubility and bioavailability of hydrophobic drugs, making it beneficial in pharmaceutical formulations.

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Glyceryl diacetate | C9H18O5 | Simpler structure; primarily a food additive |

| Glyceryl linoleate | C25H42O6 | Similar structure; contains linoleic acid |

| Glyceryl monolaurate | C15H30O4 | Known for antimicrobial properties; lacks omega-3 |

| Glyceryl trilinoleate | C57H104O6 | Higher hydrophobicity; used in cosmetics |

This comparison highlights the unique characteristics of this compound that distinguish it from other glycerides, particularly its balanced hydrophilic-lipophilic nature.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound:

- Antioxidant Activity : A study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting potential applications in formulations aimed at reducing oxidative stress .

- Anti-inflammatory Effects : Research indicated that this compound could inhibit pro-inflammatory cytokines in cultured human cells, pointing towards its utility in anti-inflammatory therapies.

- Wound Healing Applications : In animal models, formulations containing this compound showed enhanced wound healing properties, attributed to its ability to modulate inflammatory responses and promote cell proliferation .

Q & A

Basic Research Questions

Q. How can Glyceryl diacetate 1-linolenate be identified and quantified in plant extracts using chromatographic methods?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS). Sample preparation involves solvent extraction (e.g., ethanol or ethyl acetate), followed by derivatization if necessary. Key parameters include a temperature gradient of 50–300°C (ramp rate: 10°C/min) and electron ionization (70 eV). Peaks are identified via retention time alignment with standards and NIST library matching. Quantification is achieved using internal standards (e.g., ethyl linoleate) and calibration curves .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Synthesis involves esterification of glycerol with linolenic acid and acetic acid under controlled catalysis (e.g., lipase enzymes or acidic/basic conditions). Optimize molar ratios (e.g., 1:2:1 for glycerol:linolenic acid:acetic acid) and reaction temperature (60–80°C). Monitor progress via thin-layer chromatography (TLC) or FT-IR for ester bond formation (peak at ~1740 cm⁻¹). Purify via column chromatography using silica gel and hexane:ethyl acetate (4:1) as eluent .

Q. What physicochemical properties of this compound are critical for formulation stability?

- Methodological Answer : Key properties include hydrophobicity (logP ~5.23), melting point (empirically determined via differential scanning calorimetry), and oxidative stability (assessed via accelerated aging at 40°C/75% RH with HPLC monitoring of degradation products). Solubility profiles in polar/non-polar solvents (e.g., dichloromethane, ethanol) should be characterized using shake-flask methods .

Advanced Research Questions

Q. How can experimental design optimize the encapsulation efficiency of this compound in lipid-based nanoparticles?

- Methodological Answer : Apply a Central Composite Design (CCD) to evaluate variables such as drug-to-lipid ratio (A), surfactant concentration (B), and cosurfactant type (C). Responses include particle size (dynamic light scattering) and encapsulation efficiency (ultracentrifugation followed by HPLC analysis). Use desirability functions to identify optimal conditions (e.g., 1:10 drug:lipid ratio, 2% Poloxamer 188) .

Q. What mechanisms underlie the antioxidant activity of this compound in in vitro models?

- Methodological Answer : Conduct DPPH/ABTS radical scavenging assays at varying concentrations (0.1–100 µg/mL). Validate via cell-based models (e.g., H₂O₂-induced oxidative stress in HaCaT cells) with measurement of reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). Pathway analysis (e.g., Nrf2/ARE activation) via Western blot or qPCR can elucidate molecular mechanisms .

Q. How does the structural configuration of this compound influence its interaction with lipid bilayers in drug delivery systems?

- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to model interactions with dipalmitoylphosphatidylcholine (DPPC) bilayers. Experimentally validate via Langmuir-Blodgett trough measurements of surface pressure-area isotherms. Correlate findings with differential scanning calorimetry (DSC) data on membrane phase transitions .

Q. What are the comparative efficacy profiles of synthetic vs. naturally derived this compound in wound-healing models?

- Methodological Answer : Use in vivo excisional wound models (e.g., diabetic mice) with topical application of synthetic and plant-extracted compounds. Assess wound closure rates (digital planimetry), histopathology (collagen deposition via Masson’s trichrome), and biomarker expression (VEGF/PDGF via ELISA). Statistical analysis (ANOVA) identifies significant differences in efficacy .

Methodological Notes

- Data Contradictions : reports synthetic formulations with precise glyceride ratios, while highlight natural extraction variability. Researchers must standardize source material and validate batch consistency via NMR or GC-MS .

- Safety Considerations : While glyceryl esters generally exhibit low toxicity, assess dermal penetration enhancement potential (Franz diffusion cells) and oxidative byproducts (e.g., peroxides) in long-term stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.